2-Formylphenyl 2-bromobenzoate 2-Formylphenyl 2-bromobenzoate
Brand Name: Vulcanchem
CAS No.: 321578-62-5
VCID: VC6928941
InChI: InChI=1S/C14H9BrO3/c15-12-7-3-2-6-11(12)14(17)18-13-8-4-1-5-10(13)9-16/h1-9H
SMILES: C1=CC=C(C(=C1)C=O)OC(=O)C2=CC=CC=C2Br
Molecular Formula: C14H9BrO3
Molecular Weight: 305.127

2-Formylphenyl 2-bromobenzoate

CAS No.: 321578-62-5

Cat. No.: VC6928941

Molecular Formula: C14H9BrO3

Molecular Weight: 305.127

* For research use only. Not for human or veterinary use.

2-Formylphenyl 2-bromobenzoate - 321578-62-5

Specification

CAS No. 321578-62-5
Molecular Formula C14H9BrO3
Molecular Weight 305.127
IUPAC Name (2-formylphenyl) 2-bromobenzoate
Standard InChI InChI=1S/C14H9BrO3/c15-12-7-3-2-6-11(12)14(17)18-13-8-4-1-5-10(13)9-16/h1-9H
Standard InChI Key AQGPNUNJJQXFNL-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C=O)OC(=O)C2=CC=CC=C2Br

Introduction

Chemical Identity and Structural Features

Isomeric and Analogous Compounds

Structural analogs include 4-formylphenyl 2-bromobenzoate (CAS MFCD00628235), where the formyl group occupies the para position on the phenyl ring . This isomer exhibits a higher calculated LogP (4.12) compared to the ortho-substituted variant, suggesting differences in hydrophobicity and solubility . Another related compound, 2-bromo-4-formylphenyl benzoate (CAS 536974-75-1), shares the same molecular formula but features a bromine and formyl group on adjacent positions of the phenyl ring . Such variations underscore the importance of substituent placement in modulating reactivity.

Physical and Chemical Properties

Physicochemical Parameters

The compound’s molecular weight (305.12 g/mol) and heavy atom count (18) align with its moderate complexity . Key computed properties include a polar surface area (PSA) of 43.37 Ų, indicative of moderate hydrogen-bonding capacity, and a LogP of 3.48–4.12, reflecting significant hydrophobicity . These values suggest limited aqueous solubility, necessitating organic solvents like tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) for handling .

PropertyValueSource
Molecular FormulaC14H9BrO3\text{C}_{14}\text{H}_{9}\text{BrO}_{3}
Molecular Weight305.12 g/mol
LogP3.48–4.12
Polar Surface Area43.37 Ų
Rotatable Bonds4

Spectral Characteristics

While experimental spectral data (e.g., NMR, IR) are absent in the provided sources, theoretical predictions can be made. The bromine atom’s presence would produce a distinct 1H^{1}\text{H}-NMR signal for aromatic protons adjacent to Br (δ ~7.5–8.0 ppm), while the formyl group’s aldehyde proton would resonate near δ 9.8–10.2 ppm . IR spectroscopy would reveal strong absorptions for the ester carbonyl (~1720 cm⁻¹) and aldehyde C=O (~1710 cm⁻¹) .

Synthesis and Reactivity

CompoundMethodYieldSource
2-(2-Bromophenyl)-2-propanolGrignard reaction with HCl quenching98.2%
Ethyl 2-bromobenzoateEsterification of 2-bromobenzoic acidN/A

Reactivity Profile

The compound’s bromine atom is susceptible to nucleophilic aromatic substitution, while the formyl group can participate in condensation reactions (e.g., forming Schiff bases). The ester linkage may undergo hydrolysis under acidic or basic conditions to yield 2-bromobenzoic acid and 2-formylphenol .

QuantityPrice ($)Lead Time
1 mg8810 days
10 mg11610 days
50 mg23110 days

While direct applications are not explicitly cited, brominated aromatic esters are frequently employed:

  • Pharmaceuticals: As intermediates in Suzuki-Miyaura cross-coupling reactions to construct biaryl scaffolds .

  • Materials Science: As monomers for polymers with tailored electronic properties.

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